2-Anilinoethanol
Overview
Description
Synthesis Analysis
The synthesis of 2-Anilinoethanol and related compounds involves various catalytic processes, including copper-catalyzed amination, which has been developed for the synthesis of anilinoethanolamines, including NMDA NR2B receptor antagonist ifenprodil analogues. This synthesis showcases the versatility of copper-catalyzed reactions in producing anilinoethanol derivatives efficiently (Bouteiller et al., 2010). Additionally, the synthesis of 2-phenylquinolines and derivatives from anilines and alcohols highlights the multi-component reactions catalyzed by FeCl3·6H2O, demonstrating the adaptability of aniline derivatives in complex synthesis pathways (Khusnutdinov et al., 2016).
Molecular Structure Analysis
The molecular structure of 2-Anilinoethanol facilitates its involvement in various chemical reactions, owing to the presence of both amine and alcohol functional groups. This dual functionality allows it to participate in a wide range of chemical transformations, serving as a versatile building block for the synthesis of more complex molecules.
Chemical Reactions and Properties
2-Anilinoethanol undergoes various chemical reactions, leveraging its aniline and ethanol moieties. For instance, its capability to act as a precursor in the synthesis of quinoline compounds when reacted with aldehydes and alcohols under catalysis illustrates its reactive versatility. The synthesis pathways often involve C-H activation and C-C/C-N bond formation, emphasizing the compound's role in constructing complex heterocyclic structures (Yan et al., 2013).
Physical Properties Analysis
The physical properties of 2-Anilinoethanol, such as solubility, boiling point, and melting point, are influenced by its molecular structure. These properties are critical in determining its applicability in various synthesis processes and its behavior in different chemical environments.
Chemical Properties Analysis
2-Anilinoethanol's chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are essential for its applications in organic synthesis. Its ability to engage in nucleophilic substitution reactions, as well as its participation in catalytic cycles, underscores its utility in creating a broad spectrum of chemical compounds.
For more in-depth exploration and analysis of 2-Anilinoethanol's synthesis, molecular structure, and its diverse chemical reactions and properties, the following references provide a comprehensive scientific foundation:
- (Bouteiller et al., 2010)
- (Khusnutdinov et al., 2016)
- (Yan et al., 2013)
Scientific Research Applications
Catalyst for Hydrogenolysis in Coal and Fuel Cell Technology : It has been identified as a promising catalyst for the hydrogenolysis of di-2-naphthyl in coal and coal analogs. This finding suggests potential applications in fuel cell technology (Miller, 1990) and coal conversion processes (Miller, 1993).
Biosensor Applications : Polyaniline, poly(2-anilinoethanol), and poly(aniline-co-2-anilinoethanol) show promise for use in biosensors. Their electroactivity, conductivity, resistance, and hydrophilicity improve with increased 2-anilinoethanol content, making them suitable for this application (Keyhanpour, Seyed Mohaghegh, & Jamshidi, 2012).
Dipolar Interactions with Non-Polar Solvents : Dielectric relaxation studies have indicated that aniline and 2-alkoxyethanols can interact with non-polar solvents, potentially forming dipolar interactions (Basha, 2017).
Industrial Safety Concerns : There's evidence that 2-anilinoethanol, under the name "phenyl ethanolamine," may cause cyanosis in industrial workers, although the exact etiologic agent remains unclear (Bass, Frost, & Salter, 1943).
Greener Alternative to Traditional Dyes : Novel disperse azo dyes derived from 2-anilinoethanol demonstrate promising solvatochromic properties, suggesting they can be used as a greener alternative to traditional dyes (Yazdanbakhsh, Giahi, & Mohammadi, 2009).
Enhancing Amine Yield in Catalysis : The addition of small amounts of 2-propanol or formic acid to one-pot myrtenol amination with aniline can significantly increase amine yield (Demidova et al., 2017).
Interaction Studies in Binary Mixtures : In binary mixtures containing aniline and 1-alkanol, shorter chain alcohols tend to form stronger interactions, providing insight into the behavior of heterogeneous molecules in such mixtures (Almasi, 2019).
Chemical Synthesis and Transformations : The vinyl ether of 2-anilinoethanol undergoes changes in the presence of hydrochloric acid, forming various compounds. This study provides insights into chemical transformations and synthesis (Shostakovsky & Chekulaeva, 1955).
Optimum Grafting Conditions : A study determined the optimum conditions for grafting 2-anilinoethanol onto chitosan using ammonium peroxydisulfate, which is significant for polymer chemistry applications (Hosseini, 2015).
Safety And Hazards
Future Directions
2-Anilinoethanol has potential applications in the field of biosensors due to its properties when used in the electropolymerization process . With increased 2-Anilinoethanol content in the copolymer, its electroactivity, conductivity, and resistance are reduced, though the processability and adhesion properties improve .
properties
IUPAC Name |
2-anilinoethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c10-7-6-9-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGATWIBSKHFMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059550 | |
Record name | Ethanol, 2-(phenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point =11 deg C; [ChemIDplus] Clear brown liquid; [Acros Organics MSDS] | |
Record name | N-Phenylethanolamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16071 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
2-Anilinoethanol | |
CAS RN |
122-98-5 | |
Record name | N-(2-Hydroxyethyl)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Phenylethanolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-ANILINOETHANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8393 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2-(phenylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2-(phenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-anilinoethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.172 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-PHENYLETHANOLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/630DL2N96B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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